molecular formula C36H40N4O4S B605379 AM-643 free acid CAS No. 1233114-22-1

AM-643 free acid

Cat. No.: B605379
CAS No.: 1233114-22-1
M. Wt: 624.79
InChI Key: XIPYFDKZPWWWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its name suggests a carboxylic acid functional group in the free (unconjugated) form, which may influence solubility, bioavailability, and binding affinity. While PubChem entries () are inaccessible, cross-referencing with structurally related compounds () implies the presence of core motifs such as aminothiazole, methoxyimino, or bicyclic systems common in antibiotics and enzyme inhibitors.

Properties

CAS No.

1233114-22-1

Molecular Formula

C36H40N4O4S

Molecular Weight

624.79

IUPAC Name

3-[3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H40N4O4S/c1-23-8-13-26(37-18-23)22-44-27-14-15-30-29(16-27)32(45-35(2,3)4)31(17-36(5,6)34(41)42)40(30)21-24-9-11-25(12-10-24)33-38-19-28(43-7)20-39-33/h8-16,18-20H,17,21-22H2,1-7H3,(H,41,42)

InChI Key

XIPYFDKZPWWWGS-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)COC2=CC3=C(C=C2)N(C(=C3SC(C)(C)C)CC(C)(C)C(=O)O)CC4=CC=C(C=C4)C5=NC=C(C=N5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AM-643 Free Acid;  AM643 Free Acid; UNII-55668SZQ3E; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Core Motifs: this compound likely shares the aminothiazole and carboxylic acid groups with cephalosporins (b, 6e), which are critical for target binding (e.g., penicillin-binding proteins or FLAP). However, its bicyclic system may enhance stability compared to linear analogs like compound 6b .
  • Physicochemical Properties :

    • cLogP : AM-643’s predicted cLogP of 2.8 falls within the optimal range (2–3.5) for drug-likeness, as defined by Leeson and Springthorpe (). This suggests balanced lipophilicity for membrane permeability and aqueous solubility. In contrast, compound 6b (cLogP 0.9) may suffer from poor absorption due to high polarity .
    • Lipophilic Efficiency (LipE) : With a LipE of 5.2, AM-643 exceeds the threshold (>5) for favorable druggability, outperforming both cefepime (LipE 4.1) and compound 6b (LipE 3.8) .

Research Implications and Limitations

  • Gaps in Data : Direct experimental data on this compound remains scarce, necessitating validation of predicted properties (cLogP, LipE) through in vitro assays.
  • Machine Learning Insights : The XGBoost model () provides a robust framework for prioritizing AM-643 analogs in lead optimization, focusing on descriptors like atom-type E-state indices and molecular properties .
  • Safety Profiles : Compounds with pyrrolidine groups (e.g., 6e) often exhibit neurotoxicity risks, whereas AM-643’s distinct structure may mitigate such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM-643 free acid
Reactant of Route 2
AM-643 free acid

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